molecular formula C19H22N4O2 B12916997 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one CAS No. 834894-16-5

2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one

Cat. No.: B12916997
CAS No.: 834894-16-5
M. Wt: 338.4 g/mol
InChI Key: RUHQKOMTGVWDAW-UHFFFAOYSA-N
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Description

2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes a cyclopentyl group, a methoxyphenethyl group, and a purinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purinone Core: This step involves the cyclization of appropriate precursors to form the purinone structure.

    Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions using cyclopentyl halides under basic conditions.

    Attachment of the Methoxyphenethyl Group: This step involves the use of methoxyphenethyl halides in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine: This compound has a similar structure but includes a chlorine atom at the 6-position.

    2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one: This compound has a similar structure but lacks the methoxy group.

Uniqueness

2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

834894-16-5

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-1H-purin-6-one

InChI

InChI=1S/C19H22N4O2/c1-25-15-8-4-5-13(11-15)9-10-23-12-20-16-18(23)21-17(22-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3,(H,21,22,24)

InChI Key

RUHQKOMTGVWDAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(NC3=O)C4CCCC4

Origin of Product

United States

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